Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-
Description
Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is a substituted benzoic acid derivative characterized by an amino group linking the benzoic acid core to a 3,4-dimethylphenyl moiety.
Properties
CAS No. |
39492-53-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(3,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
InChI Key |
HGAQNVCHFGXGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)anthranilic Acid typically involves the reaction of 2-bromobenzoic acid with 3,4-dimethylaniline in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 3,4-dimethylaniline displaces the bromine atom on the benzoic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis begins with the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. This mixture is then reduced using iron and hydrochloric acid to yield the corresponding amines. The amines are separated by crystallization of their sulfates, and the desired amine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and copper as a catalyst .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Benzoic acid derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry. The compound is being investigated for its potential in:
- Antiviral Properties : Similar to other adamantane derivatives, it may inhibit viral replication.
- Anticancer Activity : Studies suggest that compounds with structural similarities can modulate cellular pathways involved in cancer proliferation.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies.
2. Antimicrobial Activity
Research indicates that benzoic acid derivatives possess antimicrobial properties. The specific compound has shown enhanced efficacy against pathogens like Staphylococcus aureus and Escherichia coli, particularly when complexed with organotin compounds .
3. Anti-inflammatory Effects
Compounds related to benzoic acid have demonstrated the capacity to modulate immune responses. For instance, they can increase populations of regulatory T-cells, suggesting potential applications in treating autoimmune diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| Amantadine | Adamantane core | Antiviral |
| Memantine | Adamantane core | Alzheimer's treatment |
| Rimantadine | Adamantane core | Antiviral |
Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is unique due to its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
- Immunomodulatory Activity : A study highlighted that benzoic acid derivatives could significantly alter T-cell populations in inflammatory models. This suggests a potential role in developing treatments for autoimmune conditions.
- Antibacterial Efficacy : Research on organotin complexes derived from benzoic acid indicated enhanced antibacterial action compared to the ligand alone. The dimethyltin carboxylate complex exhibited the strongest activity against tested pathogens .
- Synthesis and Characterization Studies : Various studies have focused on the synthesis of benzoic acid derivatives and their characterization using analytical techniques such as NMR and IR spectroscopy. These studies provide insights into the structural properties that contribute to their biological activities .
Mechanism of Action
N-(3,4-Dimethylphenyl)anthranilic Acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural and functional differences between Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- and its analogs:
*Calculated based on molecular formula $ C{15}H{15}NO_2 $.
Key Research Findings
Conformational Polymorphism: Mefenamic acid (2,3-dimethyl substitution) adopts distinct conformations in its polymorphic forms (I and III), separated by a high energy barrier. This conformational flexibility impacts its magnetic susceptibility and crystallization behavior . HDMPA (2,6-dimethyl substitution) and its dichloro analog (2-((2,6-dichlorophenyl)amino)benzoic acid) demonstrate how methyl-to-chlorine substitution alters polymorphism and cocrystal salt formation. The bulkier chlorine substituents reduce conformational flexibility, favoring specific crystal packing modes .
Pharmacological Relevance: Mefenamic acid is a clinically used NSAID, highlighting the importance of the aminobenzoic acid scaffold in cyclooxygenase (COX) inhibition. Substituent position (e.g., 2,3- vs. 3,4-dimethyl) may influence binding affinity to COX enzymes .
Solubility: Methoxy-substituted derivatives (e.g., compounds in and ) exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities, whereas methyl or chloro groups reduce aqueous solubility .
Comparative Analysis of Substituent Effects
- Positional Isomerism: 3,4-Dimethyl vs. This contrasts with mefenamic acid’s 2,3-dimethyl group, which allows for greater conformational variability . 2,6-Dimethyl (HDMPA): Symmetric substitution at the 2,6-positions restricts rotational freedom, favoring linear molecular packing in cocrystals .
Electronic Effects :
- Chlorine substituents (e.g., 3,5-dichloro in ) enhance electron-withdrawing effects, increasing acidity of the benzoic acid moiety ($ \text{p}K_a $) compared to methyl-substituted analogs. This could influence protein binding or ionization in biological systems .
Biological Activity
Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- is particularly noteworthy for its potential applications in treating various diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- features a benzoic acid moiety linked to a dimethylphenyl amino group. Its unique structural characteristics contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The adamantane core enhances the compound's bioavailability by facilitating its passage through cell membranes. The dimethylphenyl and benzoic acid groups are believed to modulate various biochemical pathways involved in disease processes .
Antiviral and Anticancer Properties
Research indicates that benzoic acid derivatives exhibit antiviral and anticancer properties. For instance, studies have shown that certain substituted benzoic acids can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the survival of pathogens like Mycobacterium tuberculosis. Compounds derived from benzoic acid have demonstrated IC50 values ranging from 7 to 40 μM against DHFR, highlighting their potential as anti-TB agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases, which are important targets in neurodegenerative diseases such as Alzheimer's. Some derivatives have shown significant inhibition with IC50 values as low as 2.67 μM against butyrylcholinesterase (BChE) . This suggests potential applications in treating cognitive decline.
Case Studies
- Antimicrobial Activity : A study evaluated various benzoic acid derivatives for their antimicrobial properties against different bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzoic acid derivatives in models of oxidative stress. The findings suggested that certain compounds could mitigate neuronal damage, supporting their potential use in neurodegenerative disorders.
Data Tables
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| 4e | MtDHFR | 7 | Anti-TB |
| Benzylaminobenzoic Acid | BChE | 2.67 | Neuroprotective |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 7.49 | Alzheimer’s treatment |
Q & A
Q. What are the established synthetic routes for Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-?
A common method involves coupling 2-chlorobenzoic acid with 3,4-dimethylaniline under Ullmann-type conditions. Anhydrous potassium carbonate acts as a base, while copper-based catalysts (e.g., cuprous oxide) and polar aprotic solvents like 2-ethoxyethanol facilitate the reaction . Key parameters include temperature (110–130°C) and reaction time (8–24 hours). Post-synthesis purification typically employs column chromatography or recrystallization.
Q. How is structural characterization performed for this compound?
Combined spectroscopic and chromatographic methods are essential:
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical for storage and reaction planning. Degradation products (e.g., free benzoic acid) can be monitored via TLC or HPLC .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?
Q. What strategies optimize yield in large-scale synthesis?
Q. How are impurities identified and quantified in this compound?
- Pharmaceutical-Grade HPLC : Monitors impurities like unreacted 2-chlorobenzoic acid or dimethylaniline derivatives .
- LC-HRMS : Identifies trace impurities (e.g., dimerization byproducts) with ppm-level sensitivity .
- Stability-Indicating Methods : Forced degradation studies (heat, light, oxidation) validate analytical robustness .
Q. What computational tools predict the compound’s reactivity or biological activity?
- QSAR Modeling : Correlates substituent effects (e.g., electron-donating methyl groups) with bioactivity .
- Molecular Docking : Screens binding affinity to targets like cyclooxygenase or antimicrobial enzymes .
- ADMET Prediction : Software (e.g., SwissADME) estimates pharmacokinetic properties for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
